molecular formula C14H16N2O3 B7486235 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate

2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate

Cat. No.: B7486235
M. Wt: 260.29 g/mol
InChI Key: LMFYBQXGGSQVGW-UHFFFAOYSA-N
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Description

2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone moiety, which is a bicyclic structure containing a phthalazine ring fused with a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.

    Esterification: The phthalazinone core is then esterified with 2-methylpropyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials like phthalic anhydride, hydrazine derivatives, and 2-methylpropyl acetate.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Various oxidized phthalazinone derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the acetate group.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-methylpropyl 2-(4-oxo-3H-phthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-19-13(17)7-12-10-5-3-4-6-11(10)14(18)16-15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYBQXGGSQVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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